1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile
Description
1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile is a halogenated indole derivative characterized by a 2,6-dichlorophenyl group at position 1, a methoxy substituent at position 6, and a methyl group at position 2 of the indole core. The carbonitrile moiety at position 3 enhances its electronic properties, making it a candidate for applications in medicinal chemistry and materials science. Its structural features, including steric bulk from the dichlorophenyl group and electron-withdrawing effects from the nitrile, influence its reactivity, solubility, and intermolecular interactions .
Properties
CAS No. |
922184-58-5 |
|---|---|
Molecular Formula |
C17H12Cl2N2O |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-6-methoxy-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H12Cl2N2O/c1-10-13(9-20)12-7-6-11(22-2)8-16(12)21(10)17-14(18)4-3-5-15(17)19/h3-8H,1-2H3 |
InChI Key |
ZJXXHXFVXABRPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=C(C=CC=C3Cl)Cl)C=C(C=C2)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where the corresponding bromo or chloro derivative reacts with a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of 1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as glycogen phosphorylase.
Modulating Receptor Activity: Interacting with receptors on the cell surface or within the cell to modulate signaling pathways.
Inducing Cellular Responses: Triggering cellular responses such as apoptosis (programmed cell death) or autophagy (cellular degradation and recycling).
Comparison with Similar Compounds
Research Findings
Computational and Experimental Validation
- Density Functional Theory (DFT) calculations align with experimental bond angles (e.g., 86.97° vs. theoretical 85.2°), validating the structural impact of chlorine substitution .
- Synchrotron-based crystallography reveals weak C–H···π and Cl···π interactions in the crystal lattice, absent in analogs like 6-methoxy-2-methyl-1-phenylindole-3-carbonitrile .
Biological Activity
1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile, also known by its CAS number 922184-58-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 331.196 g/mol
- LogP : 5.12598 (indicating lipophilicity)
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- In vitro Studies :
- In vivo Studies :
The mechanism through which 1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile exerts its anticancer effects appears to involve:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies suggest that it may interfere with the cell cycle progression, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation .
Comparative Biological Activity
To better understand the efficacy of this compound, a comparison with other known anticancer agents is essential.
| Compound Name | IC (µM) | Mechanism |
|---|---|---|
| 1-(2,6-Dichlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carbonitrile | 25.72 ± 3.95 | Apoptosis induction |
| Sorafenib | 9.98 | Multi-targeted kinase inhibitor |
| DOX (Doxorubicin) | Varies by cell line | DNA intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
